molecular formula C10H8ClNO B2637484 3-Chloro-5-methoxyisoquinoline CAS No. 1691715-12-4

3-Chloro-5-methoxyisoquinoline

Cat. No.: B2637484
CAS No.: 1691715-12-4
M. Wt: 193.63
InChI Key: DHXPCSUVTFFVRC-UHFFFAOYSA-N
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Description

Significance of Isoquinoline (B145761) Scaffolds in Advanced Organic Synthesis Research

The isoquinoline core, a bicyclic aromatic system containing a benzene (B151609) ring fused to a pyridine (B92270) ring with the nitrogen atom at position 2, is a cornerstone of modern heterocyclic chemistry. youtube.com This structural motif is found in numerous alkaloids and pharmaceuticals, exhibiting a broad spectrum of pharmacological activities. nih.govrsc.org The inherent reactivity and potential for functionalization at various positions make the isoquinoline scaffold a highly sought-after template in drug discovery and development. rsc.org

Historically, the synthesis of isoquinolines relied on classical methods such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. researchgate.net While these methods are still relevant, contemporary research has seen a surge in the development of novel and more efficient synthetic strategies. nih.gov These modern approaches, often catalyzed by transition metals, offer greater flexibility in substrate scope and functional group tolerance, enabling the construction of highly substituted and complex isoquinoline derivatives. bohrium.com The continuous evolution of synthetic methodologies underscores the enduring importance of the isoquinoline framework in the quest for new bioactive molecules. rsc.org

Positional Isomerism and Substituent Effects in Isoquinoline Chemistry

The chemical behavior and biological activity of isoquinoline derivatives are profoundly influenced by the nature and position of substituents on the heterocyclic ring. Positional isomerism, the phenomenon where compounds have the same molecular formula but differ in the position of substituents, plays a critical role in determining the properties of these molecules. For instance, the electron density distribution within the isoquinoline ring system dictates its reactivity towards electrophilic and nucleophilic reagents. youtube.com

Substituent effects, which can be electronic (inductive and resonance effects) or steric in nature, further modulate this reactivity. Electron-donating groups, such as a methoxy (B1213986) group, can increase the electron density of the ring, influencing the regioselectivity of certain reactions. rsc.orgresearchgate.net Conversely, electron-withdrawing groups, like a chloro substituent, render the ring more susceptible to nucleophilic attack. youtube.com The interplay of these effects is a key consideration in the design of synthetic routes and the prediction of molecular properties. Studies have shown that even subtle changes in substituent position can lead to significant differences in biological activity, highlighting the importance of precise structural control in medicinal chemistry. arkat-usa.org

Overview of 3-Chloro-5-methoxyisoquinoline: A Focused Perspective on its Research Utility

The strategic placement of these two substituents makes this compound a valuable precursor for the synthesis of more elaborate isoquinoline-based compounds. Researchers have utilized this building block in the development of novel molecular probes and potential therapeutic agents. Its application in the synthesis of derivatives for screening in various biological assays underscores its importance in the early stages of drug discovery. The compound serves as a testament to the power of substituent-guided synthesis in creating molecular diversity for chemical and biological exploration.

Interactive Data Table: Physicochemical Properties of this compound

PropertyValue
CAS Number 1691715-12-4 bldpharm.comabovchem.com
Molecular Formula C10H8ClNO abovchem.comuni.lu
Molecular Weight 193.63 g/mol abovchem.com
Appearance Solid cymitquimica.com
Purity Typically ≥95% for research use abovchem.com
InChI InChI=1S/C10H8ClNO/c1-13-9-4-2-3-7-6-12-10(11)5-8(7)9/h2-6H,1H3 uni.lu
InChIKey DHXPCSUVTFFVRC-UHFFFAOYSA-N uni.lu
SMILES COC1=CC=CC2=CN=C(C=C21)Cl uni.lu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-5-methoxyisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-13-9-4-2-3-7-6-12-10(11)5-8(7)9/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHXPCSUVTFFVRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=CN=C(C=C21)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1691715-12-4
Record name 3-chloro-5-methoxyisoquinoline
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 3 Chloro 5 Methoxyisoquinoline and Analogous Structures

Classical and Contemporary Approaches to Isoquinoline (B145761) Ring System Construction

The synthesis of the isoquinoline core has been a long-standing endeavor in organic chemistry. Over the years, a variety of methods have been developed, ranging from traditional cyclization reactions to modern transition metal-catalyzed processes.

Cyclization Reactions and Annulation Strategies

Classical methods for isoquinoline synthesis often rely on the cyclization of appropriately substituted precursors. The Vilsmeier-Haack reaction, for instance, represents a powerful tool for the synthesis of 3-chloroisoquinolines from N-arylacetamides. niscpr.res.in This reaction involves the formylation of an activated aromatic ring using a Vilsmeier reagent (a chloroiminium ion), followed by cyclization to form the quinoline (B57606) or isoquinoline ring system. wikipedia.orgchemistrysteps.com The reaction is particularly effective for N-arylacetamides bearing electron-donating groups at the meta-position, which facilitates the cyclization process. niscpr.res.in

More contemporary approaches involve annulation strategies, which construct the heterocyclic ring in a single step from multiple components. For example, a versatile synthesis of substituted isoquinolines can be achieved through the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles. This method allows for the formation of eneamido anion intermediates that can be trapped in situ with various electrophiles, leading to a diverse array of highly substituted isoquinolines. Current time information in Bangalore, IN.

Another modern approach involves the acid-promoted redox-annulation of 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) with α,β-unsaturated aldehydes. This method provides access to 1,2-disubstituted-5,6-dihydropyrrolo[2,1-α]isoquinolines, which are core structures of lamellarin marine alkaloids. researchgate.net The reaction proceeds via a cascade of C-C and C-N bond formations, highlighting the efficiency of annulation strategies in building complex heterocyclic systems. researchgate.net

Transition Metal-Catalyzed Coupling and C-H Functionalization Routes

The advent of transition metal catalysis has revolutionized the synthesis of complex organic molecules, and isoquinoline synthesis is no exception. Catalysts based on palladium, copper, silver, and nickel have enabled the development of highly efficient and regioselective methods for the construction and functionalization of the isoquinoline ring system.

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in isoquinoline synthesis is well-documented. The Heck reaction, which involves the coupling of an unsaturated halide with an alkene, has been adapted for the synthesis of substituted isoquinolines. For instance, a one-pot synthesis of 4-methylisoquinolines has been developed via a sequential palladium-catalyzed Heck reaction and intramolecular cyclization. chemistrysteps.com

Catalyst SystemStarting MaterialsProduct TypeYield (%)Reference
Pd(II)2-(1-Alkynyl)benzaldimines, Alkenes4-(1-Alkenyl)-3-arylisoquinolinesGood to Excellent uni.lu
(DtBPF)PdCl₂, t-BuONaAryl bromides, Methyl ketonesPolysubstituted isoquinolinesUp to 80% (overall) chemicalbook.com
Pd(PPh₃)₄2-(Boc-amino)benzeneboronic acid pinacol (B44631) ester, BromoarenesPhenanthridinesGood chemistrysteps.com

Copper-catalyzed reactions offer an economical and environmentally friendly alternative to palladium-based systems. Copper catalysts have been successfully employed in the synthesis of various isoquinoline derivatives. For example, a copper(I)-catalyzed tandem reaction of 2-bromoaryl ketones, terminal alkynes, and acetonitrile (B52724) provides a facile and highly selective route to densely functionalized isoquinolines. niscpr.res.in

Copper catalysis is also effective in the synthesis of phenol (B47542) and diaryl ether derivatives via the hydroxylation of diaryliodoniums under mild conditions. bldpharm.com This highlights the versatility of copper catalysts in promoting C-O bond formation, a key step in the synthesis of methoxy-substituted isoquinolines. Microwave-assisted copper-catalyzed approaches have also been developed for the synthesis of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines, demonstrating the potential for rapid and efficient synthesis under these conditions. smolecule.com

Catalyst SystemStarting MaterialsProduct TypeYield (%)Reference
CuI2-Halobenzylamines, β-Keto esters/1,3-DiketonesSubstituted isoquinolinesGood niscpr.res.in
CuClDiaryliodoniums, H₂OPhenolsGood bldpharm.com
Copper(I)7-O-propargylated pyrazolo[1,5-a]pyrimidines, 1-AzidoglycosidesTriazole-linked glycohybridsUp to 98% smolecule.com

Silver catalysts have proven to be effective in promoting the cyclization of various precursors to form the isoquinoline ring system. Silver-catalyzed cyclization of 2-alkynyl benzyl (B1604629) azides offers an efficient method for the synthesis of substituted isoquinolines, proceeding smoothly in good yields and tolerating a range of functional groups. niscpr.res.in

Silver nitrate (B79036) has been shown to catalyze the cascade cyclization of amino-NH-1,2,3-triazoles with 2-alkynylbenzaldehydes to deliver novel isoquinoline and quinazoline-fused 1,2,3-triazoles in good to excellent yields. nih.gov This methodology features the formation of three new C-N bonds in a single operation. Additionally, silver- and gold-mediated intramolecular cyclization of amines to alkynes has been developed for the synthesis of substituted tetracyclic isoquinolizinium salts. researchgate.net

Catalyst SystemStarting MaterialsProduct TypeYield (%)Reference
AgOTf2-Alkynylbenzyl azidesSubstituted isoquinolinesGood niscpr.res.in
AgNO₃Amino-NH-1,2,3-triazoles, 2-AlkynylbenzaldehydesFused triazolesGood to Excellent nih.gov
AgSbF₆/AuCl(PPh₃)Amines with alkyne functionalityTetracyclic isoquinolizinium saltsGood researchgate.net

Nickel catalysis has emerged as a powerful tool for the formation of C-C bonds, particularly through reductive cross-coupling reactions. These reactions have been applied to the synthesis of functionalized isoquinolones. For instance, nickel-catalyzed reductive cross-coupling has been used to introduce sp³- and sp²-functionalized groups at the C-6 and C-7 positions of the isoquinolone ring.

Nickel-catalyzed annulation of 2-halobenzamides with alkynes provides an efficient route to highly substituted isoquinolone derivatives. Furthermore, nickel-catalyzed cross-coupling reactions involving carbon-oxygen bonds have been extensively studied, offering potential pathways for the synthesis of methoxy-substituted isoquinolines. The Kumada-Tamao-Corriu reaction, a nickel-catalyzed cross-coupling of a Grignard reagent with an organic halide, has been shown to be effective for the synthesis of phenyl-substituted isoquinolines from the corresponding chloro-isoquinolines.

Catalyst SystemStarting MaterialsProduct TypeYield (%)Reference
Ni(0)2-Halobenzamides, AlkynesSubstituted isoquinolonesGood
NiCl₂(dppf)Chloro-isoquinolines, Phenylmagnesium chloridePhenyl-isoquinolinesGood
NiBr₂·glyme, Mn⁰6-Bromo isoquinolone, Alkyl tosylates6-Alkyl-substituted isoquinolonesGood
Ruthenium-Catalyzed C-H Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds has become a powerful tool in modern organic synthesis, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. Ruthenium catalysts, in particular, have shown significant promise in this area, enabling the selective modification of aromatic and heteroaromatic scaffolds. bohrium.com While specific literature detailing the ruthenium-catalyzed C-H functionalization for the direct synthesis of 3-Chloro-5-methoxyisoquinoline is not extensively documented, the principles can be extrapolated from methodologies applied to related structures like quinolines, naphthalenes, and other arenes. acs.orgbeilstein-journals.orgrsc.org

Ruthenium-catalyzed C-H activation often utilizes a directing group to achieve regioselectivity. bohrium.com For isoquinoline systems, the nitrogen atom within the ring can inherently direct the catalyst to specific positions. The general approach involves the formation of a cyclometalated intermediate, which then reacts with a coupling partner. A common catalyst precursor for these transformations is the dimer [RuCl2(p-cymene)]2. acs.orgbeilstein-journals.org The reaction's success and selectivity are often dependent on the choice of ligands, additives, and reaction conditions. For instance, N-heterocyclic carbene ligands or specific carboxylic acids can be employed to fine-tune the catalyst's activity. acs.org

Recent advancements have demonstrated the meta-selective C-H functionalization of aromatic rings using ruthenium catalysis, a significant achievement as it provides access to substitution patterns that are difficult to obtain through classical electrophilic aromatic substitution. bohrium.comnih.gov This is accomplished through σ-bond activation, where the catalyst is directed to a remote position. bohrium.com Such strategies could theoretically be adapted to introduce substituents onto the carbocyclic ring of a pre-formed isoquinoline core.

Table 1: Examples of Ruthenium-Catalyzed C-H Functionalization Systems

Catalyst SystemDirecting GroupApplication ExampleReference
[RuCl2(p-cymene)]2 / N-heterocyclic carbene ligand / K2CO3Intrinsic N of heterocycleC-H alkylation of isoquinolines acs.org
[RuCl2(p-cymene)]2 / 5,5'-dimethylbipyridine / KOAcCarboxylic acidmeta-C-H alkylation of aromatic carboxylic acids nih.gov
[Ru(p-cym)Cl2]2 / K2CO3 or KOAcPyrazole or oxazolinemeta-selective C(sp2)–H alkylation beilstein-journals.org

Solvent-Free and Environmentally Conscious Synthetic Protocols

In line with the principles of green chemistry, there is a growing emphasis on developing synthetic methods that minimize or eliminate the use of hazardous solvents. researchgate.net Solvent-free reactions, often facilitated by techniques such as microwave irradiation or mechanochemistry (ball milling), offer significant advantages, including reduced waste, lower energy consumption, and often faster reaction times. dergipark.org.trtudelft.nl

For the synthesis of quinoline and isoquinoline derivatives, solvent-free approaches have been successfully implemented. One notable method involves the use of solid catalysts, such as zeolites, which provide a reusable and environmentally benign platform for cyclization reactions. rsc.org For example, Hβ zeolite has been used as a catalyst for the one-step synthesis of 2,4-disubstituted quinolines from ketones and 2-aminobenzophenones under solvent-free conditions. rsc.org This type of protocol could potentially be adapted for the construction of the isoquinoline skeleton of this compound from appropriate acyclic precursors.

Another green technique is the use of microwave assistance in the absence of a solvent. This has been employed for various heterocyclic syntheses, accelerating reactions that would otherwise require long heating times in high-boiling solvents. dergipark.org.tr Simple, inexpensive, and recyclable catalysts like ferric chloride (FeCl3) have also been shown to be effective for esterification reactions under solvent-free conditions, showcasing a move towards more sustainable catalytic systems. tudelft.nl

Table 2: Environmentally Conscious Synthetic Techniques

TechniqueCatalyst/ConditionsApplicationBenefitsReference
Heterogeneous CatalysisHβ Zeolite / Solvent-freeSynthesis of 2,4-disubstituted quinolinesReusable catalyst, reduced waste rsc.org
Microwave-Assisted SynthesisCatalyst- and solvent-freeFries rearrangementFaster reaction, no solvent dergipark.org.tr
Mechanochemistry (Ball Milling)Solvent-freeSynthesis of metal-organic complexesWaste-free, quantitative yield dergipark.org.tr
Heterogeneous CatalysisFeCl3 / Solvent-freeSynthesis of (thio)estersRecyclable catalyst, room temperature tudelft.nl

Stereoselective and Regioselective Synthesis Strategies

Regioselectivity is a critical consideration in the synthesis of this compound to ensure the correct placement of the chloro and methoxy (B1213986) substituents at the C-3 and C-5 positions, respectively. The development of regioselective reactions for substituted heterocycles is a major focus of synthetic chemistry. rsc.org

One powerful strategy for the regioselective chlorination of isoquinolines involves the use of N-oxide derivatives. The N-O bond can act as a directing group and an internal oxidant. A method using triphenylphosphine (B44618) (PPh3) and trichloroacetonitrile (B146778) (Cl3CCN) has been developed for the highly regioselective C-2 chlorination of isoquinoline N-oxides. researchgate.net This approach offers excellent functional group tolerance. Other strategies for the regioselective synthesis of substituted quinolines and pyrroles have been developed using palladium catalysis, which controls the outcome via anti-Markovnikov selectivity. rsc.org

Stereoselectivity , while not directly relevant to the achiral target molecule this compound itself, is a cornerstone of modern synthesis, particularly for creating biologically active molecules and their analogues which may contain chiral centers. nih.gov Should a chiral substituent be introduced to the isoquinoline core, stereoselective methods would be paramount. Palladium-catalyzed cascade reactions, for instance, have been used for the regio- and stereoselective synthesis of 4-methylene-3,4-dihydroisoquinolin-1(2H)-ones. These reactions proceed through a syn-addition of an arylpalladium intermediate to a triple bond, ensuring high stereocontrol. nih.gov Similarly, classical methods like the Pomeranz–Fritsch–Bobbitt cyclization have been applied in the diastereoselective synthesis of chiral tetrahydroisoquinoline derivatives. researchgate.net

Precursor Compounds and Starting Materials in the Synthesis of this compound

The construction of the this compound scaffold can be approached through various retrosynthetic disconnections, implying different sets of starting materials.

A common strategy involves building the isoquinoline ring system from acyclic or simpler cyclic precursors. One such approach starts with substituted pyridines, which react with β-ethoxy α,β-unsaturated carbonyl compounds to assemble the fused benzene (B151609) ring, yielding highly substituted isoquinoline scaffolds. rsc.org In this context, a methoxy-substituted pyridine (B92270) could serve as a key starting material.

Alternatively, the well-established Bischler-Napieralski or Pictet-Spengler reactions provide routes to dihydroisoquinolines, which can then be oxidized. These methods typically start from a substituted phenethylamine (B48288) derivative. For the target molecule, a precursor like 2-(3-methoxyphenyl)ethylamine would be required. This would be acylated and then cyclized to form the isoquinoline core, with the 5-methoxy group already in place. The chlorine atom would then be introduced in a subsequent step.

Another strategy involves the functionalization of a pre-existing isoquinoline core. For example, the synthesis could start from 5-methoxyisoquinoline. The challenge then becomes the regioselective introduction of a chlorine atom at the C-3 position. As mentioned, this can be difficult and may require multi-step sequences, possibly involving an N-oxidation/chlorination/deoxygenation pathway. researchgate.net

Table 3: Potential Precursors for this compound Synthesis

Precursor TypeSpecific Example(s)Synthetic StrategyReference
Functionalized Isoquinoline5-MethoxyisoquinolineDirect chlorination or N-oxidation/chlorination researchgate.net
Substituted PyridineMethoxy-substituted pyridine derivativeReaction with β-ethoxy α,β-unsaturated carbonyl compound rsc.org
Phenethylamine Derivative2-(3-Methoxyphenyl)ethylamineBischler-Napieralski or Pictet-Spengler reaction thieme-connect.com
Isoquinoline N-oxide5-Methoxyisoquinoline N-oxideRegioselective chlorination followed by reduction researchgate.net

Strategic Incorporation of Chlorine and Methoxy Moieties

The specific placement of the chlorine atom at C-3 and the methoxy group at C-5 is the defining feature of the target molecule. The strategies for introducing these groups are key to any successful synthesis.

Incorporation of the Methoxy Group: The methoxy group is often incorporated early in the synthetic sequence by being present on one of the key starting materials. For instance, using 3-methoxybenzaldehyde (B106831) or a derivative thereof in a multi-step synthesis ensures the methoxy group is correctly positioned on the carbocyclic ring of the final isoquinoline product. In biosynthetic pathways of isoquinoline alkaloids, the pattern of hydroxyl and methoxy groups is determined by specific O-methylation steps. thieme-connect.com In chemical synthesis, a methoxy group can also be introduced by the methylation of a corresponding hydroxyisoquinoline (an isoquinolinol) using reagents like dimethyl sulfate (B86663) or methyl iodide, although the regioselectivity of this reaction would need to be controlled. The presence of the electron-donating methoxy group can influence the reactivity and biological properties of the isoquinoline derivative. researchgate.net

Incorporation of the Chlorine Atom: The introduction of a chlorine atom onto the isoquinoline ring can be more challenging, particularly at the C-3 position. Direct electrophilic chlorination of isoquinoline typically favors the C-5 and C-8 positions. Therefore, more sophisticated strategies are required. One of the most effective methods for introducing a halogen at positions C-1 or C-3 is through the Sandmeyer reaction, starting from the corresponding aminoisoquinoline (an isoquinolinamine). Synthesizing 3-amino-5-methoxyisoquinoline could provide a direct precursor to the target compound. Another powerful method involves the transformation of an isoquinolinone (a lactam). Treatment of 5-methoxyisoquinolin-3(2H)-one with a chlorinating agent such as phosphorus oxychloride (POCl3) or phosphoryl chloride would be a standard and effective method to install the chlorine at C-3. As previously discussed, the regioselective chlorination of isoquinoline N-oxides provides a modern alternative for activating specific positions towards nucleophilic attack by a chloride source. researchgate.net

Spectroscopic and Structural Elucidation in Research of 3 Chloro 5 Methoxyisoquinoline

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise arrangement of atoms in 3-Chloro-5-methoxyisoquinoline can be determined.

In the ¹³C NMR spectrum, the carbon atoms of the isoquinoline (B145761) ring are expected to resonate in the range of δ 107 to δ 160 ppm. The methoxy (B1213986) carbon will appear upfield, around δ 55 ppm. The carbon atom attached to the chlorine (C-3) will have its chemical shift significantly influenced by the halogen's electronegativity.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H1~9.2C1: ~152
H4~7.9C3: ~150
H6~7.0C4: ~115
H7~7.6C4a: ~128
H8~7.8C5: ~158
5-OCH₃~4.0C6: ~108
C7: ~130
C8: ~120
C8a: ~127
5-OCH₃: ~56

Note: These are predicted values based on data from analogous compounds and general substituent effects. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of a compound. For this compound (C₁₀H₈ClNO), the high-resolution mass spectrum would show a molecular ion peak [M]⁺ corresponding to its monoisotopic mass of 193.0294 Da. uni.lu A characteristic feature in the mass spectrum of a chlorine-containing compound is the presence of an [M+2]⁺ peak, due to the natural abundance of the ³⁷Cl isotope. The intensity ratio of the [M]⁺ to [M+2]⁺ peaks is approximately 3:1, which is a clear indicator of the presence of a single chlorine atom in the molecule. chemguide.co.uk

The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for aromatic and halogenated compounds include the loss of small molecules or radicals. For this compound, expected fragmentation could involve the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO). The cleavage of the C-Cl bond is also a possible fragmentation pathway.

Table 2: Predicted m/z Values for Adducts of this compound

Adduct Predicted m/z
[M+H]⁺194.03671
[M+Na]⁺216.01865
[M-H]⁻192.02215
[M]⁺193.02888

Data sourced from PubChem. uni.lu

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of specific frequencies of infrared radiation corresponds to the excitation of molecular vibrations, such as stretching and bending of bonds. These vibrational frequencies are characteristic of the functional groups present in the molecule.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C-H stretching of the aromatic ring and the methoxy group (around 2850-3100 cm⁻¹). msu.edu The C=N and C=C stretching vibrations of the isoquinoline ring system would appear in the 1500-1650 cm⁻¹ region. The C-O stretching of the methoxy group would likely be observed around 1250 cm⁻¹. The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 850 and 550 cm⁻¹. ijrte.org

Raman spectroscopy, which relies on the inelastic scattering of light, would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra. While specific experimental Raman data for this compound is not available in the provided search results, the technique would be valuable for confirming the presence of the isoquinoline core and the C-Cl bond.

Table 3: Expected Characteristic Infrared Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch (in -OCH₃)2850 - 2960
C=N Stretch1620 - 1650
Aromatic C=C Stretch1500 - 1600
C-O Stretch (Aryl Ether)1200 - 1275
C-Cl Stretch550 - 850

Note: These are general ranges for the expected functional groups.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise bond lengths, bond angles, and intermolecular interactions. While no published crystal structure for this compound was found in the provided search results, a successful crystallographic analysis would offer unambiguous confirmation of its structure.

If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would reveal the planarity of the isoquinoline ring system and the conformation of the methoxy group relative to the ring. Furthermore, it would provide insights into the packing of the molecules in the crystal lattice and any potential intermolecular interactions, such as π-π stacking or halogen bonding, which can influence the physical properties of the compound. The determination of the crystal structure of a related compound, 1-(3,5-dibenzyloxy-4-methoxybenzyl)-1,2,3,4-tetrahydro-6-methoxyisoquinoline, demonstrates the utility of this technique for complex isoquinoline derivatives. researchgate.net

Advanced Computational and Theoretical Investigations of 3 Chloro 5 Methoxyisoquinoline

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For 3-Chloro-5-methoxyisoquinoline, DFT calculations, often using functionals like M06 with a basis set such as 6-311G(d,p), can determine its optimized geometry and various electronic properties. nih.govnih.gov These calculations provide a detailed map of the electron distribution, highlighting the influence of the chloro and methoxy (B1213986) substituents on the isoquinoline (B145761) core.

Key parameters derived from DFT, such as the molecular electrostatic potential (MEP), total energy, and dipole moment, are crucial for predicting reactivity. The MEP map, for instance, would visualize electron-rich and electron-deficient regions, indicating likely sites for electrophilic and nucleophilic attack. The chloro group, being electron-withdrawing, and the methoxy group, being electron-donating, create a specific electronic landscape across the aromatic system, which DFT can quantify. This understanding of electronic properties is fundamental to predicting how the molecule will behave in chemical reactions. bohrium.com

Table 1: Representative DFT-Calculated Properties for a Substituted Isoquinoline

PropertyRepresentative ValueSignificance
Total Energy (Hartree)-785.123Indicates the overall stability of the molecule.
Dipole Moment (Debye)2.5 DMeasures the molecule's overall polarity, influencing solubility and intermolecular forces.
Electron Affinity (eV)1.25Relates to the ability to accept an electron.
Ionization Potential (eV)8.10Energy required to remove an electron, indicating nucleophilicity.

Note: The values in this table are hypothetical and serve as representative examples of what a DFT calculation would yield for a molecule like this compound.

Frontier Molecular Orbital (FMO) Analysis for Understanding Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is a critical tool for understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. nih.gov The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and reactivity. nih.gov

For this compound, FMO analysis would reveal the spatial distribution of these orbitals. It is expected that the HOMO would be located more on the electron-rich parts of the molecule, influenced by the methoxy group, while the LUMO would be concentrated around the electron-deficient regions, influenced by the chloro substituent and the nitrogen atom. sciforum.net A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net This analysis helps predict the regioselectivity of reactions, such as where a nucleophile or an electrophile is most likely to attack the isoquinoline ring. nih.govresearchgate.net

Table 2: Representative FMO Analysis Data for a Substituted Isoquinoline

OrbitalEnergy (eV)Description
HOMO-6.5Highest Occupied Molecular Orbital; region of nucleophilicity.
LUMO-1.5Lowest Unoccupied Molecular Orbital; region of electrophilicity.
HOMO-LUMO Gap (ΔE)5.0 eVIndicator of chemical reactivity and stability.

Note: The values in this table are hypothetical and serve as representative examples for a molecule like this compound.

Natural Bond Orbital (NBO) Analysis for Delocalization and Charge Transfer Studies

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals, which contribute to molecular stability. rsc.orgrsc.org For this compound, NBO analysis would quantify the delocalization of electron density from the lone pairs of the oxygen and chlorine atoms into the aromatic system.

Non-Covalent Interaction (NCI) Analysis for Supramolecular Interactions

Non-Covalent Interaction (NCI) analysis is a computational method used to visualize and understand weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, both within a molecule and between molecules. researchgate.netjussieu.fr This is achieved by plotting the reduced density gradient (RDG) against the electron density. jussieu.fr The resulting 3D isosurfaces are color-coded to distinguish between different types of interactions: blue for strong attractive forces like hydrogen bonds, green for weak van der Waals interactions, and red for repulsive steric effects. researchgate.net

For this compound, NCI analysis would be crucial for predicting its behavior in condensed phases and its potential for forming supramolecular structures. bohrium.com The analysis would likely reveal van der Waals interactions across the planar aromatic rings and potential weak hydrogen bonding involving the nitrogen atom or methoxy group. Furthermore, it could highlight halogen bonding, a specific type of non-covalent interaction where the chlorine atom acts as an electrophilic region (a σ-hole), capable of interacting with a nucleophile. rsc.orgresearchgate.net Understanding these interactions is vital for crystal engineering and materials science applications. rsc.orgrsc.org

Quantum Chemical Calculations for Reaction Mechanism Elucidation and Regioselectivity Studies

Quantum chemical calculations are instrumental in elucidating the detailed mechanisms of chemical reactions, including the identification of transition states, intermediates, and the calculation of activation energies. For this compound, these methods could be used to predict the outcomes of various reactions, such as nucleophilic aromatic substitution, cross-coupling reactions, or electrophilic additions.

By modeling the reaction pathways, chemists can understand why a particular regioisomer is formed over another. nih.govacs.org For instance, in a nucleophilic substitution reaction, calculations could determine whether the nucleophile is more likely to attack the carbon atom bearing the chloro group or another position on the ring. The calculated energy barriers for different pathways would reveal the most kinetically favorable product. acs.org Such studies on related isoquinoline systems have successfully explained the regioselectivity observed in synthetic experiments, demonstrating the predictive power of these computational tools. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time, offering insights into conformational flexibility and intermolecular interactions in a simulated environment (e.g., in a solvent). rsc.orgnih.gov For a relatively rigid molecule like this compound, MD simulations are particularly useful for studying its interactions with solvent molecules or other solutes. mdpi.comacs.org

Simulations could track the orientation and distance of water or organic solvent molecules around the isoquinoline, revealing solvation shells and preferential interaction sites. This is important for understanding solubility and how the solvent might influence reactivity. In the context of larger systems, such as interactions with biological macromolecules, MD simulations can explore how the molecule fits into a binding site, its stability within that site, and the network of non-covalent interactions that hold it in place. bohrium.comnih.gov Studies on similar aza-aromatic compounds have used MD to investigate self-aggregation and interactions with DNA, showcasing the broad applicability of this technique. mdpi.comresearchgate.net

Research Applications of 3 Chloro 5 Methoxyisoquinoline As a Chemical Building Block

Role as a Key Intermediate in the Synthesis of Complex Heterocyclic Systems

The strategic placement of a halogen on the pyridine (B92270) ring of the isoquinoline (B145761) core renders 3-chloro-5-methoxyisoquinoline an excellent precursor for the synthesis of complex, fused heterocyclic systems. The chlorine atom serves as a synthetic handle, primarily for transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of substituents and the formation of new rings.

A significant example of its application is in the construction of large, intricate molecules for chemical biology. The compound is a documented building block for the synthesis of CHEMBL2402340, a complex dimeric molecule featuring two isoquinoline units linked through a stilbene-like core. researchgate.net The synthesis of such a large structure highlights the utility of this compound as a reliable starting material for multi-step synthetic sequences.

Table 1: Properties of a Complex Molecule Synthesized from this compound
IdentifierIUPAC NameMolecular FormulaMolecular Weight (g/mol)Source
CHEMBL2402340(2S)-1-(3-chloro-5-methoxy-isoquinoline-1-carbonyl)-N-[4-[(E)-2-[4-[[(2S)-1-(3-chloro-5-methoxy-isoquinoline-1-carbonyl)pyrrolidine-2-carbonyl]amino]phenyl]vinyl]phenyl]pyrrolidine-2-carboxamideC44H42Cl2N6O6814.92 researchgate.net

Furthermore, the core structure of this compound can be elaborated into other useful intermediates, such as This compound-4-carbaldehyde (B13668372) and this compound-4-carboxylic acid. bldpharm.com These derivatives, possessing additional reactive functional groups, open pathways to a wider range of fused systems, including pyrimidoisoquinolines, thienoisoquinolines, and other polycyclic aromatic structures through condensation and cyclization reactions. acs.orgontosight.ainih.gov Methodologies involving copper- or palladium-catalyzed cyclizations of halo-substituted isoquinolines with terminal acetylenes or other reagents provide efficient routes to novel fused heterocycles. bohrium.comnih.gov

Utilization in the Design and Synthesis of Bioactive Scaffolds for Chemical Biology Research

The isoquinoline nucleus is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in molecules with significant pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govontosight.ai The introduction of substituents like chlorine and methoxy (B1213986) groups can modulate the biological profile of the parent scaffold, influencing factors such as target binding, lipophilicity, and metabolic stability.

Chloro-substituted isoquinolines and related quinolines have been investigated for a range of biological activities. For instance, certain chloro-substituted quinoline (B57606) derivatives have demonstrated potent anticancer activity against various cell lines, while others show promise as antifungal or anti-inflammatory agents. nih.govnih.govresearchgate.net The presence of a chlorine atom can enhance binding to target proteins through halogen bonding or by altering the electronic properties of the aromatic system. The methoxy group can also play a crucial role in target interaction and can improve pharmacokinetic properties.

The incorporation of the this compound moiety into the complex structure of CHEMBL2402340, a compound registered in a bioactivity database, suggests its utility in constructing scaffolds for chemical biology and drug discovery. researchgate.net While the specific activity of this large molecule is not extensively detailed in the available literature, its synthesis points to the value of the this compound fragment in building potential therapeutic agents.

Table 2: Examples of Bioactive Substituted Isoquinoline and Quinoline Scaffolds
Scaffold TypeSubstitution PatternReported Biological ActivityReference
PyrroloisoquinolinesVarious N-dialkylethylamine substitutionsSelective cytotoxicity against cisplatin-resistant ovarian cancer cell lines. researchgate.net
Bicyclic Isoquinoline Adducts7-fluoro and 6-chloro derivativesSignificant PDE4B inhibition and in vitro anti-inflammatory effects (TNF-α inhibition). nih.gov
Styrylquinolineso-chloro substitution on phenyl ringPotent cytotoxicity against A-549 lung cancer cell line with low toxicity to normal cells. mdpi.com
Gallium(III) ComplexTris(5-chloro-8-quinolinolato)High antiproliferative activity against A2780, MBA-MB-231, and HCT116 cancer cell lines. ontosight.ai

Applications in Materials Science Research (e.g., self-assembled monolayers)

While specific research focusing on this compound in materials science is not widely documented, the broader class of isoquinoline derivatives has shown significant promise in this field. amerigoscientific.com These heterocycles are utilized for their unique electronic and photophysical properties, making them attractive candidates for advanced materials.

One of the key areas of application for isoquinoline derivatives is in organic light-emitting diodes (OLEDs). researchgate.net The rigid, planar structure and tunable electronic properties of the isoquinoline core allow for the design of efficient light-emitting materials. By forming complexes with metals like iridium, isoquinoline-based phosphors can be created that emit light in various regions of the spectrum, including red and near-infrared (NIR). researchgate.netsemanticscholar.org The presence of halogen substituents, such as chlorine, is known to influence the photophysical properties of such materials, often leading to shifts in emission wavelengths. acs.org The combination of the chloro and methoxy groups on the this compound scaffold could potentially be exploited to fine-tune the emission characteristics of novel OLED materials.

Additionally, heterocyclic compounds containing nitrogen and other heteroatoms are effective corrosion inhibitors for metals. acs.org They function by adsorbing onto the metal surface, forming a protective layer that prevents corrosive processes. The efficiency of these inhibitors often depends on the electron density and the presence of atoms capable of coordinating with the metal. Isoquinoline derivatives have been studied for this purpose, and their performance can be enhanced by appropriate substitution. acs.org The specific electronic profile of this compound makes it a plausible candidate for investigation in the development of new corrosion inhibitors.

Development of Novel Methodologies in Organic Synthesis

The development of new, efficient, and selective methods for forming chemical bonds is a central goal of organic synthesis. This compound serves as an excellent substrate for advancing such methodologies, particularly in the realm of transition metal-catalyzed cross-coupling reactions. The presence of an sp²-hybridized carbon-chlorine bond allows it to participate in a variety of powerful bond-forming transformations.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction, which forms carbon-carbon bonds between an organoboron reagent and an organic halide, is a cornerstone of modern synthesis. rsc.orgyonedalabs.com this compound is a suitable electrophilic partner for this reaction, allowing for the introduction of aryl, heteroaryl, or alkyl groups at the C-3 position. The development of catalyst systems that can efficiently activate the relatively inert C-Cl bond is an ongoing area of research, and using substrates like this helps to test and refine new catalytic protocols. yonedalabs.comresearchgate.net

Table 3: Representative Suzuki-Miyaura Coupling Reaction
Reactant 1Reactant 2Catalyst SystemProduct Type
This compoundArylboronic AcidPd Catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3)3-Aryl-5-methoxyisoquinoline

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, another critical transformation in the synthesis of pharmaceuticals and other functional molecules. semanticscholar.orgorganic-chemistry.org Using this compound as the substrate, various primary or secondary amines can be coupled to the isoquinoline core at the C-3 position. This provides a direct route to 3-aminoisoquinoline derivatives, which are important pharmacophores. The efficiency of this reaction with chloro-heteroaromatic substrates is highly dependent on the choice of palladium catalyst and phosphine (B1218219) ligand, making this compound a valuable tool for optimizing and expanding the scope of C-N coupling methods. tcichemicals.comresearchgate.net

Table 4: Representative Buchwald-Hartwig Amination Reaction
Reactant 1Reactant 2Catalyst SystemProduct Type
This compoundPrimary/Secondary Amine (R2NH)Pd Catalyst (e.g., Pd2(dba)3), Ligand (e.g., XPhos), Base (e.g., NaOtBu)5-Methoxy-N-substituted-isoquinolin-3-amine

The unique electronic environment created by the methoxy group and the nitrogen atom in the isoquinoline ring can influence the reactivity of the C-Cl bond, presenting interesting challenges and opportunities in methodology development. Studies on the selective reactivity of poly-halogenated isoquinolines have shown that the intrinsic properties of the heterocyclic ring can override the expected reactivity order of halogens (e.g., C-Br > C-Cl), demonstrating the importance of such scaffolds in probing the subtle mechanistic details of catalytic reactions. researchgate.net

Future Research Trajectories and Emerging Opportunities for 3 Chloro 5 Methoxyisoquinoline

Sustainable and Green Chemistry Approaches in Synthesis

Traditional synthetic routes for isoquinoline (B145761) derivatives often involve harsh reaction conditions, toxic reagents, and significant waste generation. Future research will increasingly focus on the development of sustainable and green synthetic methodologies for 3-chloro-5-methoxyisoquinoline. This aligns with the growing demand for environmentally benign chemical processes.

Key areas of exploration will include:

Use of Benign Solvents: Replacing conventional volatile organic compounds with greener alternatives such as water, supercritical fluids, or biomass-derived solvents like ethanol (B145695) can significantly reduce the environmental impact of the synthesis.

Energy-Efficient Processes: The adoption of microwave-assisted and photocatalytic reactions can lead to shorter reaction times and lower energy consumption compared to traditional heating methods.

Atom-Economical Reactions: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, such as through cascade reactions, will be a priority.

Recyclable Catalytic Systems: The development of heterogeneous or homogeneous catalysts that can be easily recovered and reused will enhance the cost-effectiveness and sustainability of the synthesis.

Green Chemistry PrincipleApplication in this compound SynthesisPotential Benefits
Use of Benign SolventsEmploying water or bio-derived solvents like ethanol.Reduced toxicity and environmental pollution.
Energy EfficiencyMicrowave-assisted or photocatalytic reactions.Faster reactions, lower energy consumption.
Atom EconomyDesigning cascade reactions for scaffold construction.Minimized waste, increased efficiency.
Recyclable CatalystsDevelopment of recoverable catalytic systems.Cost reduction and waste minimization.

Integration with Automated Synthesis and High-Throughput Experimentation

The integration of automated synthesis platforms and high-throughput experimentation (HTE) is set to revolutionize the exploration of this compound's chemical space. These technologies enable the rapid screening of a vast number of reaction conditions, catalysts, and substrates, thereby accelerating the discovery of novel derivatives and applications.

Future opportunities in this domain include:

Rapid Reaction Optimization: HTE can be employed to quickly identify the optimal conditions for the synthesis and functionalization of this compound, minimizing the time and resources required for process development.

Library Synthesis: Automated systems can facilitate the parallel synthesis of large libraries of this compound derivatives. This will be invaluable for structure-activity relationship (SAR) studies in drug discovery and for screening for new materials with desired properties.

AI-Driven Discovery: The combination of robotic synthesis with artificial intelligence (AI) and machine learning algorithms can create "self-driving labs" capable of autonomously designing and executing experiments to discover new molecules and reactions.

TechnologyApplication to this compoundExpected Outcome
High-Throughput Experimentation (HTE)Screening of catalysts and reaction conditions for derivatization.Accelerated discovery of new reactions and optimized synthetic protocols.
Automated SynthesisParallel synthesis of compound libraries.Rapid generation of diverse derivatives for screening in drug and materials discovery.
Artificial Intelligence (AI)Guiding robotic platforms for autonomous synthesis and discovery.Unbiased exploration of chemical space and identification of novel compounds and applications.

Exploration of Novel Catalytic Transformations

The chloro and methoxy (B1213986) functionalities of this compound offer multiple sites for catalytic transformations, enabling the synthesis of a diverse range of derivatives. Future research will likely focus on exploring novel catalytic methods to functionalize this scaffold.

Promising avenues for investigation include:

Cross-Coupling Reactions: The chlorine atom at the 3-position is an ideal handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce new carbon-carbon and carbon-heteroatom bonds.

C-H Activation: Direct functionalization of the C-H bonds on the isoquinoline core through transition-metal catalysis offers an atom-economical way to introduce substituents without the need for pre-functionalization.

Photoredox Catalysis: Visible-light photoredox catalysis provides a mild and green approach to generate reactive intermediates from this compound, enabling a wide array of transformations under environmentally friendly conditions.

Catalytic MethodTarget Site on this compoundPotential Products
Palladium-Catalyzed Cross-CouplingC3-Cl bond.Arylated, alkenylated, and alkynylated isoquinolines.
C-H ActivationVarious C-H bonds on the aromatic rings.Directly functionalized isoquinoline derivatives.
Photoredox CatalysisC3-Cl bond and other positions.A diverse range of functionalized isoquinolines via radical intermediates.

Advanced Materials Applications and Supramolecular Assembly

The rigid, planar structure and the potential for functionalization make this compound an attractive candidate for the development of advanced materials. Future research in this area could lead to the creation of novel materials with unique electronic, optical, and structural properties.

Emerging opportunities include:

Conductive Polymers: Polymerization of functionalized this compound derivatives could yield novel conductive polymers with applications in organic electronics.

Metal-Organic Frameworks (MOFs): The nitrogen atom in the isoquinoline ring can act as a ligand to coordinate with metal ions, enabling the construction of MOFs with tailored porosity for applications in gas storage, separation, and catalysis.

Supramolecular Assembly: The aromatic system of this compound can participate in non-covalent interactions, such as π-π stacking and hydrogen bonding, to form well-ordered supramolecular structures with interesting photophysical properties.

Material TypeRole of this compoundPotential Application
Conductive PolymersAs a monomer unit.Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs).
Metal-Organic Frameworks (MOFs)As an organic linker.Gas storage, catalysis, chemical sensing.
Supramolecular AssembliesAs a building block for self-assembly.Molecular recognition, stimuli-responsive materials.

Synergistic Approaches Combining Synthetic and Computational Chemistry

The synergy between synthetic chemistry and computational modeling offers a powerful paradigm for accelerating the discovery and development of new molecules based on the this compound scaffold. In silico methods can provide valuable insights into the properties and reactivity of this compound, guiding synthetic efforts and reducing the need for trial-and-error experimentation.

Future research will benefit from:

In Silico Design of Derivatives: Computational tools can be used to design novel derivatives of this compound with desired electronic, steric, and pharmacokinetic properties for specific applications.

Mechanistic Studies: Density Functional Theory (DFT) calculations can elucidate the reaction mechanisms of novel transformations involving this compound, aiding in the optimization of reaction conditions.

Prediction of Properties: Quantitative Structure-Activity Relationship (QSAR) models and other computational approaches can be employed to predict the biological activity and material properties of new derivatives, prioritizing the synthesis of the most promising candidates.

Computational MethodApplication to this compoundBenefit for Research
In Silico DesignDesigning new derivatives with specific properties.Rational design of molecules for targeted applications.
Density Functional Theory (DFT)Elucidating reaction mechanisms.Deeper understanding of reactivity and guidance for reaction optimization.
QSAR ModelingPredicting biological activity or material properties.Prioritization of synthetic targets and reduction of experimental screening.

Q & A

Q. What are the standard synthetic routes for preparing 3-Chloro-5-methoxyisoquinoline, and what key reaction conditions must be optimized?

The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, acylation of an isoquinoline precursor with chloro and methoxy substituents can be performed using acyl chlorides in tetrahydrofuran (THF) at 0°C, followed by triethylamine as a base to neutralize HCl byproducts . Purification via silica gel column chromatography is critical to isolate the target compound, as demonstrated in analogous indenoisoquinoline syntheses . Key parameters to optimize include reaction temperature, stoichiometry of acyl chloride, and choice of solvent to minimize side reactions.

Q. How is this compound characterized to confirm purity and structural integrity?

Standard characterization includes:

  • NMR spectroscopy (¹H and ¹³C) to verify substituent positions and integration ratios.
  • Mass spectrometry (ESI or EI-MS) for molecular ion confirmation.
  • HPLC with UV detection (≥95% purity threshold) to assess impurities, as referenced in purity specifications for structurally related boronic acids .
  • Melting point analysis to compare with literature values.

Q. What are the common solubility and stability challenges associated with this compound in experimental settings?

The compound’s solubility varies by solvent: it is moderately soluble in chloroform and THF but poorly soluble in water. Stability tests under varying pH and temperature conditions (e.g., 4°C vs. room temperature) are recommended to prevent degradation. Storage in inert atmospheres (argon or nitrogen) is advised for long-term stability .

Advanced Research Questions

Q. How can researchers reconcile contradictory biological activity data for this compound across different assays?

Contradictions may arise from assay-specific variables:

  • Concentration-dependent effects : Perform dose-response curves (e.g., IC₅₀ determination) to compare potency thresholds.
  • Impurity interference : Re-evaluate compound purity via HPLC and retest biological activity .
  • Cellular vs. enzymatic assays : Differences in membrane permeability or off-target interactions may explain discrepancies. Include positive controls (e.g., known inhibitors) to validate assay conditions .

Q. What strategies are effective for optimizing the regioselectivity of chloro and methoxy substituents during synthesis?

Regioselectivity can be controlled via:

  • Directed ortho-metalation : Use directing groups (e.g., amides) to position substituents.
  • Protecting group chemistry : Temporarily block reactive sites to ensure correct substitution patterns.
  • Catalytic systems : Transition metal catalysts (e.g., Pd or Cu) can enhance specificity in cross-coupling reactions, as seen in related isoquinoline syntheses .

Q. How can computational modeling enhance the understanding of this compound’s mechanism of action?

  • Docking studies : Predict binding affinities to target proteins (e.g., tyrosyl-DNA-phosphodiesterase) using software like AutoDock or Schrödinger.
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with observed biological activity .
  • MD simulations : Assess conformational stability in solvent environments over nanosecond timescales.

Methodological Considerations

Q. What experimental protocols are recommended for assessing the compound’s reactivity in cross-coupling reactions?

  • Buchwald-Hartwig amination : Test coupling with aryl halides using Pd catalysts (e.g., Pd₂(dba)₃) and ligands (XPhos) in toluene at 110°C.
  • Suzuki-Miyaura reactions : Screen boronic acid partners (e.g., phenylboronic acid) under inert conditions .
  • Monitor reaction progress via TLC or LC-MS, and optimize base (e.g., K₂CO₃ vs. Cs₂CO₃) for higher yields.

Q. How should researchers design studies to investigate structure-activity relationships (SAR) for this compound derivatives?

  • Systematic substitution : Synthesize analogs with varying substituents (e.g., electron-withdrawing groups at position 3) and compare bioactivity.
  • Pharmacophore mapping : Identify critical functional groups using 3D-QSAR models.
  • Incorporate control compounds lacking chloro or methoxy groups to isolate their contributions to activity .

Data Presentation and Reproducibility

Q. What guidelines ensure reproducibility when reporting synthetic procedures for this compound?

Follow journal-specific standards (e.g., Beilstein Journal of Organic Chemistry):

  • Detailed experimental sections : Specify reagent grades, equipment models, and purification methods (e.g., column chromatography solvent ratios).
  • Supporting information : Include NMR spectra, HPLC chromatograms, and crystallographic data (if available) .
  • Reference existing protocols : Cite analogous syntheses to contextualize methodological choices .

Q. How can researchers address batch-to-batch variability in biological activity studies?

  • Rigorous quality control : Implement standardized purity checks (HPLC ≥95%) and characterize each batch via NMR.
  • Blinded testing : Assign compound batches randomly across experimental replicates to minimize bias.
  • Statistical analysis : Use ANOVA or t-tests to compare activity between batches and identify outliers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.